molecular formula C23H16FNO3 B2789581 4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-63-2

4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2789581
CAS No.: 923156-63-2
M. Wt: 373.383
InChI Key: GCHDCLVPHMOSNI-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H16FNO3 and its molecular weight is 373.383. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Result of Action

The inhibition of SDH by this compound leads to a decrease in cellular energy production. This can have various effects at the molecular and cellular level, depending on the type of cell and its energy requirements .

Biological Activity

4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines elements known for their biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FNO3C_{23}H_{16}FNO_3, with a molecular weight of 373.4 g/mol. The presence of a fluoro group enhances its pharmacokinetic properties, while the chromenyl moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC23H16FNO3C_{23}H_{16}FNO_3
Molecular Weight373.4 g/mol
CAS Number923156-63-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromenyl moiety can intercalate with DNA, potentially inhibiting cancer cell replication. Additionally, the fluoro group may enhance binding affinity to enzymes involved in inflammatory processes.

Key Mechanisms:

  • DNA Intercalation : Inhibits cancer cell proliferation.
  • Enzyme Modulation : Affects the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation and cancer progression.

Case Studies

A notable study explored the anti-inflammatory effects of chromone-based compounds against COX-2 and LOX enzymes. The results indicated that modifications to the phenyl substituent significantly influenced inhibitory potency:

CompoundCOX-2 IC50 (μM)LOX IC50 (μM)
Compound A10.45.4
Compound B19.213.2

These findings suggest that structural variations can lead to significant differences in biological activity, highlighting the importance of further research on this compound.

Pharmacological Applications

The unique structure of this compound positions it as a promising candidate for:

  • Anti-inflammatory Drugs : Targeting COX and LOX pathways.
  • Anticancer Agents : Potentially effective against various malignancies through DNA interaction.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-2-4-15(5-3-14)22-13-20(26)19-12-18(10-11-21(19)28-22)25-23(27)16-6-8-17(24)9-7-16/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDCLVPHMOSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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